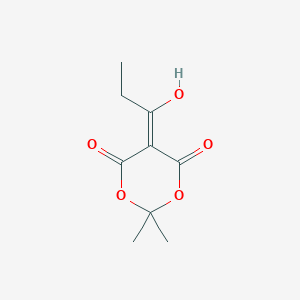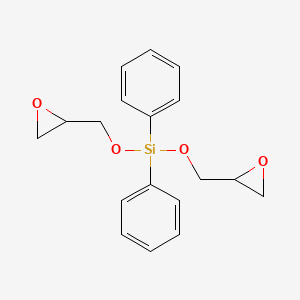![molecular formula C7H17N3S B3277951 [2-(Diethylamino)ethyl]thiourea CAS No. 66892-26-0](/img/structure/B3277951.png)
[2-(Diethylamino)ethyl]thiourea
概要
説明
[2-(Diethylamino)ethyl]thiourea is an organosulfur compound with the molecular formula C7H17N3S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2-(diethylamino)ethyl group. This compound is of interest due to its diverse applications in organic synthesis, pharmaceuticals, and various industrial processes.
作用機序
Target of Action
The primary targets of [2-(Diethylamino)ethyl]thiourea are cysteine residues in proteins and peptides . Cysteine residues are less frequent in proteins compared to other amino acids, which allows for more specific interactions with thiol-reactive compounds like this compound .
Mode of Action
This compound is a thiol-reactive compound . It interacts with its targets (cysteine residues) by serving as a source of sulfide upon reaction with metal ions . For example, mercury sulfide forms when mercuric salts in aqueous solution are treated with thiourea .
Biochemical Pathways
It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that thiourea, a related compound, is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys . This suggests that this compound may have similar ADME properties.
Result of Action
It’s known that thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (g6pase) and moderately active against other selected enzymes .
生化学分析
Biochemical Properties
[2-(Diethylamino)ethyl]thiourea plays a pivotal role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . These interactions are crucial as they can modulate neurotransmitter levels and influence various physiological processes. Additionally, this compound has been found to exhibit antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism . This interaction can alter glucose levels within cells, impacting energy production and storage. Furthermore, this compound has been shown to modulate the expression of genes related to oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby prolonging its action . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effective use. Over time, this compound can undergo degradation, leading to a decrease in its efficacy . Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, this compound can cause toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as flavin-containing monooxygenase, which catalyzes its oxidation . This metabolic process leads to the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is essential for its activity, as it allows this compound to interact with target biomolecules and exert its effects. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl]thiourea typically involves the reaction of diethylamine with ethylene thiourea. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Reaction of Diethylamine with Ethylene Thiourea:
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but is scaled up and automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
[2-(Diethylamino)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: N-substituted thioureas
科学的研究の応用
[2-(Diethylamino)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer chemistry.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-Diethylthiourea: A derivative with two diethyl groups.
N-Phenylthiourea: A derivative with a phenyl group.
Uniqueness
[2-(Diethylamino)ethyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl group enhances its solubility and reactivity compared to simpler thiourea derivatives.
特性
IUPAC Name |
2-(diethylamino)ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3S/c1-3-10(4-2)6-5-9-7(8)11/h3-6H2,1-2H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCSPWHMFYMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298746 | |
| Record name | N-[2-(Diethylamino)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-26-0 | |
| Record name | N-[2-(Diethylamino)ethyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Diethylamino)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(diethylamino)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,4R,7aS)-1-[(2R)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3277903.png)
![[(7aR)-7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3277905.png)


![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)



![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)
